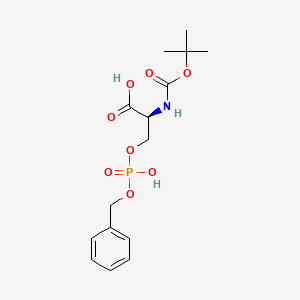

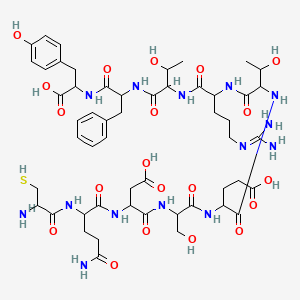

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid ist eine komplexe organische Verbindung, die eine Benzamid-Grundstruktur mit verschiedenen Substituenten aufweist. Diese Verbindung zeichnet sich durch ihre einzigartige Kombination von funktionellen Gruppen aus, darunter eine tert-Butylbenzyl-Gruppe, ein Chlor-Substituent und eine Dioxidotetrahydrothiophenyl-Einheit.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst:

Bildung des Benzamid-Kerns: Der erste Schritt beinhaltet die Bildung des Benzamid-Kerns durch Reaktion von 3-Chlorbenzoylchlorid mit einem Amin-Vorläufer unter basischen Bedingungen.

Einführung der tert-Butylbenzyl-Gruppe: Die tert-Butylbenzyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Benzamid-Kern unter Verwendung einer Base mit 4-tert-Butylbenzylchlorid reagiert.

Inkorporation der Dioxidotetrahydrothiophenyl-Einheit:

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid kann die Optimierung des oben genannten Synthesewegs zur Steigerung von Ausbeute und Reinheit umfassen. Dazu können die Verwendung von fortschrittlichen Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie gehören.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoyl chloride with an amine precursor under basic conditions.

Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-tert-butylbenzyl chloride in the presence of a base.

Incorporation of the Dioxidotetrahydrothiophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Bildung von Sulfoxiden oder Sulfonen oxidiert werden, abhängig von den Reaktionsbedingungen.

Reduktion: Reduktionsreaktionen können den Chlor-Substituenten oder die Dioxidotetrahydrothiophenyl-Einheit angreifen und zur Bildung der entsprechenden reduzierten Produkte führen.

Substitution: Der Chlor-Substituent kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen er durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig die Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Derivate der Chlor- und Thiophen-Gruppen.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Als potenzielles Therapeutikum aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität erforscht.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.

Wechselwirkung mit Rezeptoren: Bindung an Zellrezeptoren und Einflussnahme auf Signaltransduktionswege.

Störung von Zellfunktionen: Beeinflussung von Zellfunktionen wie DNA-Replikation, Proteinsynthese und Zellteilung.

Wirkmechanismus

The mechanism of action of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-tert-Butylbenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamid

- 4-tert-Butyl-N-(1,1-Dioxidotetrahydro-3-thienyl)benzamid

- 4-(tert-Butyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamid

Einzigartigkeit

N-(4-tert-Butylbenzyl)-3-chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Das Vorhandensein des Chlor-Substituenten und der Dioxidotetrahydrothiophenyl-Einheit unterscheidet es von anderen ähnlichen Verbindungen, was möglicherweise zu einzigartigen biologischen Aktivitäten und industriellen Anwendungen führt.

Eigenschaften

Molekularformel |

C22H26ClNO3S |

|---|---|

Molekulargewicht |

420.0 g/mol |

IUPAC-Name |

N-[(4-tert-butylphenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

InChI |

InChI=1S/C22H26ClNO3S/c1-22(2,3)18-9-7-16(8-10-18)14-24(20-11-12-28(26,27)15-20)21(25)17-5-4-6-19(23)13-17/h4-10,13,20H,11-12,14-15H2,1-3H3 |

InChI-Schlüssel |

WEJYNHKDOJZENJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)

![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)

![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)

![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)

![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)